molecular formula C7H11N3S B14807202 (1-(Thiazol-2-yl)azetidin-3-yl)methanamine

(1-(Thiazol-2-yl)azetidin-3-yl)methanamine

Cat. No.: B14807202
M. Wt: 169.25 g/mol
InChI Key: VEPHMMJHCCUCST-UHFFFAOYSA-N
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Description

(1-(Thiazol-2-yl)azetidin-3-yl)methanamine: is a compound that features a thiazole ring attached to an azetidine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Thiazol-2-yl)azetidin-3-yl)methanamine typically involves the formation of the thiazole ring followed by the construction of the azetidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: (1-(Thiazol-2-yl)azetidin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, (1-(Thiazol-2-yl)azetidin-3-yl)methanamine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its structural features make it a candidate for probing biological pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a scaffold for the development of new drugs targeting various diseases .

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for industrial applications .

Comparison with Similar Compounds

Uniqueness: (1-(Thiazol-2-yl)azetidin-3-yl)methanamine is unique due to its combination of a thiazole ring and an azetidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

[1-(1,3-thiazol-2-yl)azetidin-3-yl]methanamine

InChI

InChI=1S/C7H11N3S/c8-3-6-4-10(5-6)7-9-1-2-11-7/h1-2,6H,3-5,8H2

InChI Key

VEPHMMJHCCUCST-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CS2)CN

Origin of Product

United States

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